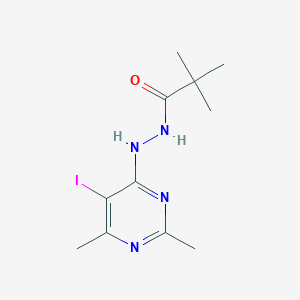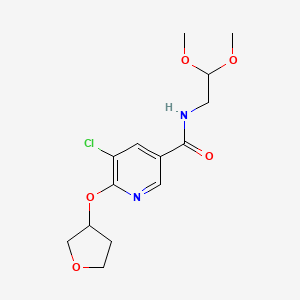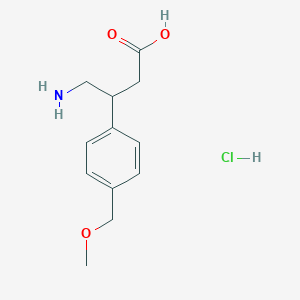
N'-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors such as 2-amino-4,6-dimethylpyrimidine. For instance, one compound was synthesized via a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, yielding a 90% product . Another compound was synthesized by cyclization of a thiosemicarbazide derivative in the presence of nickel nitrate . These methods suggest that the synthesis of "N'-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide" could potentially involve similar starting materials and cyclization reactions, possibly with the introduction of an iodine substituent at the appropriate step.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis) spectroscopy, and X-ray single crystal diffraction . These compounds often crystallize in the triclinic space group with specific unit-cell parameters, and their molecular geometries have been detailed through these analyses. Theoretical studies using computational methods such as molecular docking have also been performed to predict interactions with biological targets like DNA .
Chemical Reactions Analysis
The compounds studied exhibit various chemical interactions, such as hydrogen bonding and π-stacking, which are crucial for their stability and biological activity. For example, one compound forms inversion dimers via pairs of N—H⋯N hydrogen bonds and is packed into layers by π-stacking interactions . Another compound shows intermolecular hydrogen bonds that strengthen the integration of a 2D network . These interactions are significant as they can influence the binding affinity of the compounds to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the crystallographic data provide insights into the density and molecular packing of the compounds . The biological activity assays, such as antioxidant activity and herbicidal activities, give an indication of the functional properties of these compounds . The interaction with DNA and the binding constants calculated from UV–Vis measurements suggest that these compounds can interact with biological macromolecules, which is an important aspect of their chemical properties .
Wissenschaftliche Forschungsanwendungen
Regiospecific Functionalization : Studies on the iodination of 4-amino-2,6-dimethyl-pyrimidine, a related compound, offer insights into the regiospecific functionalization process. The iodination reaction discussed in these studies does not yield the 5-iodo derivative as previously supposed but affords a 2-iodomethyl derivative, leading to various side chain-substituted pyrimidines (Niclas, Zeuner, Gründemann, & Zölch, 1987).
Amino Derivatives Synthesis : The synthesis of amino derivatives of triazolopyrimidine involves heterocyclization of related compounds. This process, accompanied by Dimroth rearrangement, leads to the formation of 5,7-dimethyl-2-R-amino[1,2,4]triazolo[1,5-a]pyrimidines (Vas’kevich et al., 2006).
Catalytic Synthesis of Triazolylamino Pyrimidines : A catalyzed triazole formation from cyanamides and carbohydrazides extends onto N-(4,6-dimethylpyrimidin-2-yl)cyanamide. This synthesis method could be significant for estimating the biological activity of the resulting compounds (Prezent, Baranin, & Bubnov, 2020).
Cross-Coupling Reactions in Pharmaceutical Synthesis : Cross-coupling reactions involving N-heteroaryl iodides, including 4-iodo-2,6-dimethylpyrimidine, highlight potential applications in pharmaceutical synthesis. These reactions produce various acetates essential in medicinal chemistry (Yamanaka, An-Naka, Kondo, & Sakamoto, 1985).
Synthesis and Crystal Structure Analysis : Synthesis and structural analysis of compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, formed by cyclization of related compounds, contribute to our understanding of molecular interactions and crystal packing in pyrimidine derivatives (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Herbicidal Activity Studies : Research into the synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea provides insights into the potential agricultural applications of pyrimidine derivatives (Fu-b, 2014).
Eigenschaften
IUPAC Name |
N'-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IN4O/c1-6-8(12)9(14-7(2)13-6)15-16-10(17)11(3,4)5/h1-5H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHPTEISIGMKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NNC(=O)C(C)(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B3018766.png)

![2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3018769.png)
methanone](/img/structure/B3018771.png)
![6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3018772.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)



![5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3018782.png)

![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B3018786.png)
![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)